molecular formula C11H14BrNO2 B7940029 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide

Cat. No.: B7940029
M. Wt: 272.14 g/mol
InChI Key: UOZYHXOHXYHGSU-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide is an organic compound characterized by the presence of a bromine atom, a methoxyethyl group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide typically involves the following steps:

    Amidation: The brominated benzene derivative is then reacted with 2-methoxyethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: It can be utilized in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the methoxyethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-methoxyethyl)-2-furamide
  • 5-bromo-N-(2-methoxyethyl)-2-nitroaniline
  • 5-bromo-N-(2-methoxyethyl)-2,3,4-trimethylbenzamide

Uniqueness

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide is unique due to the presence of both a bromine atom and a methoxyethyl group, which confer specific chemical reactivity and biological activity. Its structural features distinguish it from other similar compounds, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8-3-4-9(12)7-10(8)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZYHXOHXYHGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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